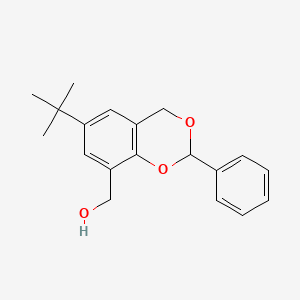
(6-tert-Butyl-2-phenyl-2H,4H-1,3-benzodioxin-8-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-tert-Butyl-2-phenyl-2H,4H-1,3-benzodioxin-8-yl)methanol is an organic compound that belongs to the class of benzodioxins It features a methanol group attached to a benzodioxin ring system, which is further substituted with a tert-butyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-Butyl-2-phenyl-2H,4H-1,3-benzodioxin-8-yl)methanol typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate diol under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenyl Group: The phenyl group can be introduced through a similar Friedel-Crafts alkylation reaction using benzene and a suitable catalyst.
Addition of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the methanol group to a methyl group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted benzodioxin derivatives.
Wissenschaftliche Forschungsanwendungen
(6-tert-Butyl-2-phenyl-2H,4H-1,3-benzodioxin-8-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (6-tert-Butyl-2-phenyl-2H,4H-1,3-benzodioxin-8-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-tert-Butyl-2-phenyl-2H,4H-1,3-benzodioxin-8-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(6-tert-Butyl-2-phenyl-2H,4H-1,3-benzodioxin-8-yl)acetaldehyde: Similar structure with an acetaldehyde group instead of methanol.
(6-tert-Butyl-2-phenyl-2H,4H-1,3-benzodioxin-8-yl)acetic acid: Similar structure with an acetic acid group instead of methanol.
Uniqueness
(6-tert-Butyl-2-phenyl-2H,4H-1,3-benzodioxin-8-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
493566-02-2 |
|---|---|
Molekularformel |
C19H22O3 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(6-tert-butyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol |
InChI |
InChI=1S/C19H22O3/c1-19(2,3)16-9-14(11-20)17-15(10-16)12-21-18(22-17)13-7-5-4-6-8-13/h4-10,18,20H,11-12H2,1-3H3 |
InChI-Schlüssel |
MDKVUHNOAHQRLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CO)OC(OC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
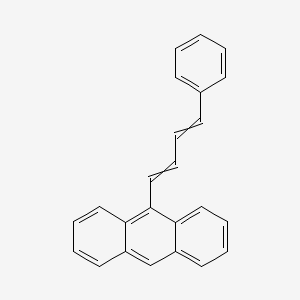
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
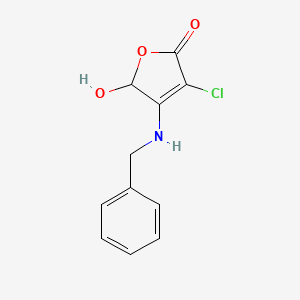
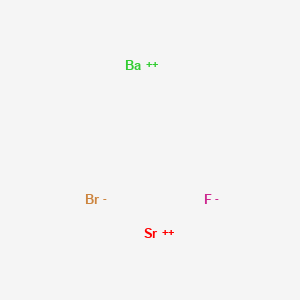
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
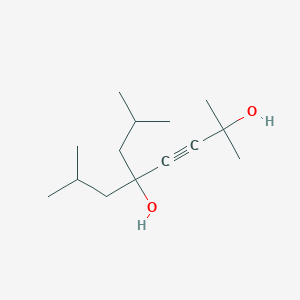
![2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate](/img/structure/B14238953.png)
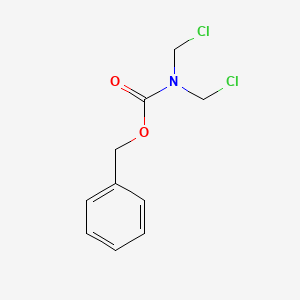

![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)



